molecular formula C8H16Cl2 B133102 2,5-Dichloro-2,5-dimethylhexane CAS No. 6223-78-5

2,5-Dichloro-2,5-dimethylhexane

Cat. No. B133102
CAS RN: 6223-78-5
M. Wt: 183.12 g/mol
InChI Key: HSTAGCWQAIXJQM-UHFFFAOYSA-N
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Description

2,5-Dichloro-2,5-dimethylhexane is a chemical compound with the molecular formula C8H16Cl2 . It has an average mass of 183.119 Da and a monoisotopic mass of 182.062912 Da . It is a useful reagent for the preparation of substituted bis-2-indenyl metallocene compounds as catalysts for olefin polymerization .


Synthesis Analysis

The synthesis of this compound can be achieved through an SN1 reaction . In this process, students treat 2,5-dimethyl-2,5-hexanediol with excess concentrated hydrochloric acid to synthesize this compound . .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 . The canonical SMILES representation is: CC©(CCC©©Cl)Cl .


Chemical Reactions Analysis

As a reagent, this compound is used in the preparation of substituted bis-2-indenyl metallocene compounds, which serve as catalysts for olefin polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3 and a boiling point of 194.0±8.0 °C at 760 mmHg .

Scientific Research Applications

Combustion Chemistry Studies

2,5-Dichloro-2,5-dimethylhexane has been studied for its role in combustion chemistry. Research has focused on understanding the combustion characteristics of this compound and similar structures, particularly in relation to alternative hydrocarbon fuels. This includes experiments on oxidation under various conditions, providing insights into the behavior of real fuels and suggestions for improving model predictions of fuel reactivity (Sarathy et al., 2014).

Educational Uses in Chemistry

In educational settings, this compound has been used to teach students about the SN1 reaction, a type of nucleophilic substitution. This involves synthesizing the compound from other materials and assessing its solubility and purity, providing a practical and effective way to instruct undergraduate organic chemistry students (Wagner & Marshall, 2010).

Drug Synthesis and Screening

In pharmacological research, this compound has been used in the synthesis of novel compounds for drug screening. One study focused on synthesizing heteroretinoids from this compound, contributing valuable compounds for new drug discovery and evaluation (Zhang Chan-jun, 2006).

Analysis in Spectroscopy

The compound has been analyzed in the field of spectroscopy to understand its vibrational and conformational behavior. This research provides insights into the structural characteristics of this compound and its isomers, which is crucial for understanding their chemical properties (Aboulmouhajir & Turrell, 1996).

In Polymer Chemistry

It's also utilized in polymer chemistry, particularly in the cationic polymerization of α-methylstyrene. The study of this process, initiated by this compound, contributes to understanding molecular weight distribution and the stereoregularity of resulting polymers (Toman, Pokorný & Spěváček, 1989).

Thermal Safety and Hazard Analysis

In the context of safety and hazard analysis, this compound has been studied for its thermal degradation products, assessing thermal safety parameters and providing benchmarks for safer storage conditions (Das & Shu, 2016).

Synthesis of Advanced Materials

Furthermore, this compound has been used in the synthesis of advanced materials like retinoids, contributing significantly to fields like medicinal chemistry and drug discovery (Faul et al., 2001).

properties

IUPAC Name

2,5-dichloro-2,5-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTAGCWQAIXJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064145
Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Molecular Weight

183.12 g/mol
Source PubChem
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CAS RN

6223-78-5
Record name 2,5-Dichloro-2,5-dimethylhexane
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Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Record name Hexane, 2,5-dichloro-2,5-dimethyl-
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Record name 2,5-dichloro-2,5-dimethylhexane
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Synthesis routes and methods I

Procedure details

To 2,5-dimethyl-2,5-hexanediol (10 g, 68.5 mmol) in a 500 mL flask was added reagent grade concentrated HCl (150 mL) and the solution was stirred at ambient temperature for 1 h. Water (100 mL) and CH2Cl2 (100 mL) were then added slowly and the layers were separated. The aqueous layer was washed with additional CH2Cl2 (100 mL). The combined organic layers were dried over MgSO4 and filtered thru silica gel pad. The solvent was removed to yield 10.9 g (87%) of 2,5-dichloro-2,5-dimethylhexane. The dichloride was dissolved in 150 mL of CH2Cl2 and 9.6 mL of toluene (90 mmol) was added. AlCl3 (390 mg, 2.9 mol) was added in portions over 5 min at ambient temperature. HCl is evolved and the solution tums dark red. The reaction was placed in an ice-bath and quenched with deionized water (120 mL). Hexane (150 mL) was added and the organic layer was removed. The aqueous layer was washed with additional hexane (150 mL). The combined organic layers were washed with water (200 mL) and brine (100 mL) and dried over MgSO4. The solvent was removed in vacuo to give 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil that crystallized after storage at −20° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2 L three neck round bottom flask fit with an overhead stirrer, thermometer, and nitrogen inlet was charged with 1.2 L concentrated HCl. The HCl was stirred land chilled in an ice/salt bath to 0° C. Gradually, 150 g of 2,5-dimethyl-2,5-hexanediol (Aldrich) was added to the HCl. The reaction mixture was initially a milky white slurry which gradually thickened and the ice bath was removed to allow the reaction to warm to 10 C. The solids were isolated by filtration, dissolved in methylene chloride (500 mL) and washed repeatedly with water until neutral to pH paper. The organics were dried over anhydrous magnesium sulfate and left in the refrigerator overnight. The resulting mixture stripped on the rotary evaporator to yield)of white crystalline 2,5-dichloro-2,5-dimethylhexane (152 g, 94% pure by GC). 1HNMR (CDCl3, 500 MHz) δ1.95 (s, 4H); 1.60 (s, 12H).
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-2,5-dimethylhexane
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2,5-Dichloro-2,5-dimethylhexane
Reactant of Route 3
2,5-Dichloro-2,5-dimethylhexane
Reactant of Route 4
2,5-Dichloro-2,5-dimethylhexane
Reactant of Route 5
2,5-Dichloro-2,5-dimethylhexane
Reactant of Route 6
2,5-Dichloro-2,5-dimethylhexane

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